N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
Description
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a tetrahydropyran (oxan-4-yl) group at position 3 and a methylene-linked 1,3-benzodioxole-5-carboxamide moiety. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and hydrogen-bonding capacity, making it a common scaffold in medicinal chemistry . The benzodioxole group, an aromatic ether, enhances lipophilicity and may influence central nervous system (CNS) permeability.
Synthesis of such compounds typically involves cyclization reactions, as demonstrated in related 1,2,4-oxadiazole derivatives (e.g., substituted-phenyl-1,2,4-oxadiazoles synthesized via condensation of amidoximes with carboxylic acid derivatives) . Characterization via $^1$H NMR, IR, and mass spectrometry ensures structural fidelity .
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-16(11-1-2-12-13(7-11)23-9-22-12)17-8-14-18-15(19-24-14)10-3-5-21-6-4-10/h1-2,7,10H,3-6,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIXQRGGRFKVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . The oxane ring can be introduced through a cyclization reaction, and the benzodioxole moiety is often incorporated via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in halogenated derivatives.
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzodioxole moiety can enhance the compound’s binding affinity to its targets, while the oxane ring may contribute to the compound’s stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-{4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide (CAS 595554-99-7)
This compound () shares the benzodioxole-carboxamide moiety but differs in the oxadiazole substituent: a 3-methoxyphenyl group replaces the oxan-4-yl group. In contrast, the oxan-4-yl group in the target compound offers conformational flexibility and improved solubility, which could translate to better bioavailability .
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide
This analog () incorporates a thiazole ring and an oxazole-carboxamide group. The thiazole introduces sulfur, which may alter electronic properties and binding interactions. The 4-methoxyphenyl substituent on the oxadiazole contrasts with the target compound’s oxan-4-yl, suggesting divergent pharmacokinetic profiles. Thiazole-containing compounds often exhibit varied biological activities, such as antimicrobial or anticancer effects, but may face higher metabolic clearance compared to oxygen-rich analogs .
Heterocyclic Derivatives with Benzodioxole or Oxazole Moieties
4-Benzyl-1,3-oxazole Derivatives
describes 4-benzyl-1,3-oxazole derivatives synthesized via N-acylation and cyclization. These compounds, evaluated for cytotoxicity, highlight the role of the oxazole ring in modulating biological activity. The target compound’s benzodioxole group, while structurally distinct from oxazole, may confer similar aromatic stacking interactions but with enhanced metabolic resistance due to the ether linkage .
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a compound characterized by its unique structural features, which include an oxadiazole ring and a benzodioxole moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure is defined by the following key components:
| Component | Description |
|---|---|
| Oxadiazole Ring | A five-membered heterocyclic ring containing two nitrogen atoms. |
| Benzodioxole Moiety | A fused bicyclic structure that enhances biological activity. |
| Carboxamide Group | Contributes to the compound's solubility and reactivity. |
Antimicrobial Activity
Research indicates that compounds featuring the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The oxadiazole derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, such as enoyl-acyl carrier protein (ACP) reductase (FabI), which is crucial for fatty acid biosynthesis in bacteria .
- Case Study : A study by Dhumal et al. (2016) highlighted that oxadiazole derivatives demonstrated potent activity against Mycobacterium bovis BCG, indicating their potential as antitubercular agents .
Anticancer Potential
The benzodioxole component is known for its anticancer properties. Several studies have reported that derivatives of benzodioxole can induce apoptosis in cancer cells:
- Research Findings : Compounds with similar structures have been shown to inhibit cancer cell proliferation through various pathways, including the modulation of apoptosis-related proteins .
Anti-inflammatory and Analgesic Effects
The compound's potential anti-inflammatory effects are also noteworthy:
- Mechanism : Oxadiazole derivatives have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes .
Comparative Biological Activity
A comparative analysis of similar compounds reveals the following biological activities:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-benzodioxole-5-carboxamide | Moderate | High | Moderate |
| 1,3,4-Oxadiazole Derivative A | High | Moderate | High |
| Benzodioxole Derivative B | Moderate | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
